Di-tert-butyldichlorostannane

概要

説明

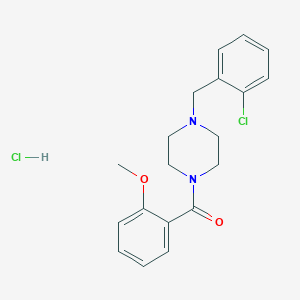

Di-tert-butyldichlorostannane is a chemical compound that is part of the organotin family, which are compounds containing tin bonded to organic groups. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related tert-butyl compounds and organotin chemistry, which can be used to infer properties and reactivity of this compound.

Synthesis Analysis

The synthesis of organotin compounds often involves the use of tert-butyl groups to stabilize the tin center during the reaction. For example, the synthesis of tetrakis(di-tert-butylmethylsilyl)distannene involves the coupling reaction of a tert-butyl containing compound with tin chloride . Similarly, di-tert-butyltin oxide reacts with dichlorides to form mixed distannoxanes . These methods suggest that this compound could be synthesized through reactions involving tert-butyl groups and tin precursors.

Molecular Structure Analysis

The molecular structure of organotin compounds can be quite complex, as seen in the X-ray analysis of tetrakis(di-tert-butylmethylsilyl)distannene, which revealed a short Sn=Sn double bond and a highly twisted geometry . The structure of mixed distannoxanes also shows the versatility of tin in forming various bonding arrangements . These studies indicate that this compound would likely have a unique and potentially complex molecular structure.

Chemical Reactions Analysis

Organotin compounds participate in a variety of chemical reactions. For instance, tetrakis(di-tert-butylmethylsilyl)distannene reacts with CCl4 to produce dichlorodistannane, which implies that similar compounds like this compound could engage in halogenation reactions . The reactivity of tert-butyl groups in multicomponent reactions, as seen with tert-butyl nitrite , also suggests that this compound could be reactive towards nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of organotin compounds are influenced by the organic groups attached to the tin. For example, the tert-butyl group is known to increase lipophilicity and decrease metabolic stability in bioactive compounds . This implies that this compound may exhibit increased lipophilicity due to the presence of tert-butyl groups. Additionally, the solid-state and solution dynamics of organotin systems, such as those observed in distannoxane dimers , suggest that this compound may also display interesting behavior in different states.

科学的研究の応用

Synthesis and Structural Analysis

Ferrocenyl-Containing Silanediols Synthesis : Di-tert-butyldichlorostannane is used to form ferrocenylsilanediols, leading to the formation of distannadisiloxane. This demonstrates its role in synthesizing complex organometallic structures (Reyes-García, Cervantes-Lee, & Pannell, 2001).

Stannane Reactions with Aryllithium Compounds : this compound's reaction with sterically congested aryllithium compounds leads to compounds showing restricted rotation around the Sn-C(Ar) bond at room temperature (Weidenbruch, Schäfers, Peters, & Schnering, 1990).

Tetrastannacyclobutanes Functionalization : The reaction of this compound with magnesium leads to novel monofunctionalized cyclostannanes, characterized by NMR and X-ray analysis. This highlights its potential in the synthesis of specialized organometallic compounds (Lechner et al., 2009).

Chemical Reactions and Properties

Formation of Tetrakis(di-tert-butylmethylsilyl)distannene : Through a coupling reaction, this compound contributes to the formation of Tetrakis(di-tert-butylmethylsilyl)distannene, a compound with unique structural properties and reactivity (Fukawa, Lee, Nakamoto, & Sekiguchi, 2004).

Mixed Distannoxane Dimers Synthesis : Di-tert-butyltin oxide's reaction with this compound results in mixed distannoxanes, which undergo rearrangements to form different compounds in solution. This demonstrates its utility in creating compounds with varying stability and reactivity profiles (Dakternieks et al., 1997).

Role in Hydrolysis of Organophosphorus Pesticides : In studying the hydrolysis of terbufos, di-tert-butyl disulfide, a product formed in degradation, was identified. This research provides insight into the environmental impact and degradation pathways of pesticides, though di-tert-butyl disulfide is indirectly related to this compound (Hong, Win, & Pehkonen, 1998).

Environmental Impact

- Synthetic Phenolic Antioxidants and Environmental Impact : While not directly related to this compound, studies on synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol, which bear structural similarities, provide insights into their environmental occurrence, human exposure, and toxicity. This research emphasizes the need for understanding the environmental behaviors of such compounds (Liu & Mabury, 2020).

作用機序

Target of Action

Di-tert-butyldichlorostannane is an organotin compound

Mode of Action

It’s known that organotin compounds can interact with biological targets through coordination bonds . The tin atom in the organotin compound can form bonds with electron-rich atoms such as oxygen, nitrogen, and sulfur present in biological molecules .

Biochemical Pathways

Organotin compounds, in general, can interfere with various biochemical processes, including enzymatic reactions and signal transduction pathways .

Pharmacokinetics

Organotin compounds are generally lipophilic, which allows them to cross biological membranes and distribute throughout the body .

Result of Action

Organotin compounds can cause various cellular effects, including changes in cell morphology, inhibition of cell proliferation, and induction of apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals can affect its reactivity and bioavailability . Additionally, factors such as pH and temperature can influence its stability and activity .

特性

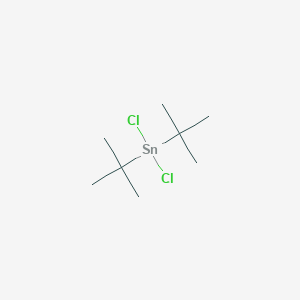

IUPAC Name |

ditert-butyl(dichloro)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.2ClH.Sn/c2*1-4(2)3;;;/h2*1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEGCFRJASNUIPX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Sn](C(C)(C)C)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173048 | |

| Record name | Di-tert-butyldichlorostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.84 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19429-30-2 | |

| Record name | Dichlorobis(1,1-dimethylethyl)stannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19429-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyldichlorostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019429302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyldichlorostannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyldichlorostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can Di-tert-butyldichlorostannane be used to synthesize cyclic organotin compounds?

A1: Yes, this compound can react with specific cyclic compounds containing nitrogen, leading to ring cleavage and the formation of new organotin compounds. For instance, it reacts with diazadistannetidine, cleaving its four-membered ring to form 1,3-Dichlorostannazane. [] This new compound can then undergo further reactions with other molecules, showcasing the potential of this compound in synthesizing various organotin derivatives. []

Q2: How does the structure of ferrocenylsilanediols, synthesized using this compound, impact their properties?

A2: Research shows that ferrocenylsilanediols, synthesized from the reaction of ferrocenyldichlorosilanes with this compound, exhibit a distinct structural arrangement. [] They form double-chain structures through intermolecular hydrogen bonding between the silanol groups. [] Further hydrogen bonding leads to the formation of ladder-like structures. [] This self-assembling behavior is influenced by the substituents on the ferrocenyl moiety, highlighting the role of steric and electronic factors in determining the final structure. [] Understanding these structural features is crucial for exploring potential applications of these compounds.

Q3: Does this compound exist in different isomeric forms?

A3: While this compound primarily exists as the cis isomer in its crystalline form, it forms a mixture of cis and trans isomers in solution. [] This isomerism arises from the different spatial arrangements of the tert-butyl and chlorine substituents around the central tin atom. The existence of these isomers in solution highlights the dynamic nature of this compound and its potential to adopt different conformations depending on the surrounding environment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。